molecular formula C16H17F2N3O2S B2817107 (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 941947-30-4

(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2817107
CAS No.: 941947-30-4
M. Wt: 353.39
InChI Key: ZBCIFIZCTXNMSU-RAXLEYEMSA-N
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Description

(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

    Addition of the Difluoromethoxy Group:

    Incorporation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene group.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be explored for its potential as a therapeutic agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound may be investigated for its potential to treat various diseases. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethoxy and piperazine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.

    Piperazine Derivatives: Compounds such as piperazine, 1-methylpiperazine, and 1-phenylpiperazine are structurally related.

Uniqueness

(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

Properties

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c1-20-6-8-21(9-7-20)16-19-14(22)13(24-16)10-11-2-4-12(5-3-11)23-15(17)18/h2-5,10,15H,6-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCIFIZCTXNMSU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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